molecular formula C6H11ClOS B14325298 [(2-Methylpropyl)sulfanyl]acetyl chloride CAS No. 105877-89-2

[(2-Methylpropyl)sulfanyl]acetyl chloride

Cat. No.: B14325298
CAS No.: 105877-89-2
M. Wt: 166.67 g/mol
InChI Key: IRBODLRQEIXNCD-UHFFFAOYSA-N
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Description

[(2-Methylpropyl)sulfanyl]acetyl chloride is an organic compound with the molecular formula C6H11ClOS. It is a derivative of acetyl chloride, where the acetyl group is substituted with a (2-methylpropyl)sulfanyl group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Methylpropyl)sulfanyl]acetyl chloride can be synthesized through the reaction of [(2-methylpropyl)sulfanyl]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylpropyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-Methylpropyl)sulfanyl]acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The sulfur atom in the [(2-methylpropyl)sulfanyl] group can also participate in various chemical interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the [(2-methylpropyl)sulfanyl] group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it a valuable reagent in organic synthesis and various research applications .

Properties

CAS No.

105877-89-2

Molecular Formula

C6H11ClOS

Molecular Weight

166.67 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)acetyl chloride

InChI

InChI=1S/C6H11ClOS/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3

InChI Key

IRBODLRQEIXNCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)Cl

Origin of Product

United States

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